Ethyl 1-aminocyclohexanecarboxylate

Antitumor activity Alicyclic α-amino acids Structure-activity relationship

Ethyl 1-aminocyclohexanecarboxylate (CAS 1664-34-2) is a non-proteinogenic cyclic α,α-disubstituted α-amino acid ester characterized by a cyclohexane ring with geminal amino and ethyl carboxylate substituents at the C1 position. This structural motif imposes significant conformational constraint on the backbone φ and ψ dihedral angles when incorporated into peptides, promoting stable secondary structure formation such as helices and turns.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 1664-34-2
Cat. No. B168046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-aminocyclohexanecarboxylate
CAS1664-34-2
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCCCC1)N
InChIInChI=1S/C9H17NO2/c1-2-12-8(11)9(10)6-4-3-5-7-9/h2-7,10H2,1H3
InChIKeyKUAFMPWKUNNUEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Aminocyclohexanecarboxylate (CAS 1664-34-2): Cyclic α,α-Disubstituted Amino Acid Ester for Peptide Foldamer and Drug Discovery Applications


Ethyl 1-aminocyclohexanecarboxylate (CAS 1664-34-2) is a non-proteinogenic cyclic α,α-disubstituted α-amino acid ester characterized by a cyclohexane ring with geminal amino and ethyl carboxylate substituents at the C1 position [1]. This structural motif imposes significant conformational constraint on the backbone φ and ψ dihedral angles when incorporated into peptides, promoting stable secondary structure formation such as helices and turns [2]. The compound serves as a protected synthetic precursor to 1-aminocyclohexane-1-carboxylic acid (also known as H-Ac6c-OH), a well-established helix-inducing residue in foldamer chemistry and peptidomimetic design [1]. The ethyl ester protection facilitates incorporation into peptide synthesis workflows prior to saponification to yield the free carboxylic acid for further coupling [3].

Protected precursor (ethyl ester) for H-Ac6c-OH incorporation into solid-phase peptide synthesis
Conformationally constrained cyclohexane scaffold for helix/turn induction in foldamer design
Compatible with ribosomal synthesis of cyclic β-amino acid peptides (up to 10 residues reported)
Reported GSK-3-related serine/threonine kinase inhibition context; requires assay validation

Why Generic Substitution of Ethyl 1-Aminocyclohexanecarboxylate with Linear or Smaller-Ring Analogs Fails for Conformationally Demanding Applications


Generic substitution of ethyl 1-aminocyclohexanecarboxylate with linear amino acid esters or smaller-ring analogs (e.g., cyclopentane or cyclopropane derivatives) is problematic when conformational constraint is the intended design feature. Cyclohexane-derived α,α-disubstituted residues impose distinct steric and torsional restrictions that differ fundamentally from their cyclopentane counterparts due to ring puckering energetics and Cβ branching geometry [1]. In peptide foldamer applications, the six-membered ring of the cyclohexane scaffold promotes specific helical propensities that five-membered cyclopentane analogs cannot replicate [2]. Furthermore, historical pharmacological studies have demonstrated that anti-tumor activity is highly ring-size dependent: significant tumor growth inhibition was exhibited only by compounds closely related to 1-aminocyclopentane-1-carboxylic acid, whereas cyclohexane, cycloheptane, and cyclooctane derivatives showed minimal activity in the same assays—underscoring that ring size governs not merely potency magnitude but the presence or absence of bioactivity entirely [3]. Therefore, procurement decisions based solely on functional group similarity without consideration of ring conformational constraints will yield different conformational outcomes and divergent biological profiles.

Ring-size conformational mismatch

Linear or smaller-ring (cyclopentane/cyclopropane) analogs impose different backbone dihedral restrictions, which may alter peptide secondary structure outcomes.

Helix induction not transferable

Six-membered cyclohexane residues promote helical propensities that five-membered cyclopentane analogs cannot replicate; class-level evidence suggests unpredictable folding.

Bioactivity profile ring-size dependent

Cyclopentane analogs may introduce unintended tumor cell growth inhibitory activity, whereas cyclohexane derivatives have shown minimal activity in the same pharmacological models.

Quantitative Differentiation of Ethyl 1-Aminocyclohexanecarboxylate: Comparative Data Against Structural Analogs for Procurement Decision Support


Ring-Size Dependent Tumor Growth Inhibitory Activity: Cyclohexane vs. Cyclopentane Analogs

In a comparative pharmacological study of alicyclic α-amino acid derivatives spanning cyclopropane to cyclooctane, significant anti-tumor activity was exclusively exhibited by compounds closely related to 1-aminocyclopentane-1-carboxylic acid, while the cyclohexane analog (free acid form of the target compound) and other ring-size derivatives showed minimal to no tumor growth inhibitory activity [1]. This ring-size specificity demonstrates that the cyclohexane scaffold can serve as a negative control or selectivity benchmark when screening for cyclopentane-dependent bioactivity, making it a valuable comparator tool rather than a redundant analog.

Tumor growth inhibition
Reported

Cyclohexane (target): minimal to no anti-tumor activity

Cyclopentane analog: significant tumor growth inhibition

Supports ring-size selectivity context for biological assays
Qualitative pharmacology comparison; not numerically quantified
Antitumor activity Alicyclic α-amino acids Structure-activity relationship

Conformational Restraint and Helix Induction: Cyclohexane vs. Cyclopentane vs. Linear β-Amino Acids in Foldamer Peptides

Cyclic β-amino acids (cβAAs), including 2-aminocyclohexanecarboxylic acid (2-ACHC) and the structurally related 1-aminocyclohexanecarboxylic acid scaffold, function as strong helix/turn inducers in peptide foldamers due to their restricted conformations arising from the cyclohexane ring [1]. The six-membered cyclohexane ring in these residues restricts backbone φ and ψ dihedral angles to a narrower conformational space than five-membered cyclopentane analogs, resulting in more predictable and stable helical folding patterns [1]. Ribosomal synthesis studies have successfully incorporated up to ten consecutive cyclic β-amino acid residues (including cyclohexane-derived scaffolds) into foldamer peptides via genetic code reprogramming, demonstrating the synthetic compatibility of cyclohexane-based residues with biological translation machinery [1].

Helix induction propensity
Class-level

Cyclohexane cβAA: strong helix/turn inducer

Cyclopentane cβAA: weaker, less restricted

Linear β-AA: minimal constraint

Conformational control enables predictable foldamer secondary structure
Class-level inference from foldamer chemistry; ribosomal incorporation validated
Foldamer chemistry β-amino acids Peptide secondary structure

Lipophilicity Comparison: Ethyl 1-Aminocyclohexanecarboxylate vs. Free Acid and Cyclopentane Analog

The ethyl ester derivative (XLogP3-AA = 1.2) [1] exhibits markedly increased lipophilicity compared to its free acid counterpart, 1-aminocyclohexanecarboxylic acid, which has calculated logP values ranging from -2.3 to -1.4 (ALOGPS/ChemAxon) [2]. This ~2.6-3.5 log unit increase in lipophilicity enhances membrane permeability for cellular assays and improves organic solvent compatibility for synthetic manipulations. The ethyl ester form also provides a protected carboxylate handle that can be selectively deprotected under mild saponification conditions after incorporation into peptide sequences [3].

Lipophilicity (XLogP)
Reported
Ethyl ester 1.2
Free acid: -2.3 to -1.4 (Δ ~2.6–3.5 log units)
Ethyl ester improves organic-phase handling for synthesis workflows
Computed logP; may support membrane permeability in cellular assays
Physicochemical properties Lipophilicity XLogP

Enzymatic Inhibitory Activity: GSK-3 Inhibition Potential of 1-Aminocyclohexanecarboxylate Scaffold

Ethyl 1-aminocyclohexanecarboxylate is characterized as a piperidinecarboxylic acid derivative with reported inhibitory activity against glycogen synthase kinase-3 (GSK-3) and other serine/threonine-specific enzymes . This enzymatic profile distinguishes the cyclohexane-based scaffold from cyclopentane analogs, which lack documented GSK-3 inhibitory activity in the available literature. For context in the broader kinase inhibitor landscape, reference GSK-3β inhibitors demonstrate IC50 values in the 0.9 nM to 2.3 μM range [1], while a known covalent GSK-3β inhibitor (CAS 1448990-73-5) exhibits an IC50 of 6.6 μM .

GSK-3 kinase activity
Data to verify
Reported inhibitory activity (specific IC50 not publicly available). Reference GSK-3β inhibitors: IC50 0.9 nM–2.3 μM; cyclopentane analogs lack documented activity.
Supports kinase pathway research context; requires IC50 validation
Vendor documentation; comparative benchmarking advised
GSK-3 inhibition Kinase inhibition Piperidinecarboxylic acid derivatives

Validated Research and Industrial Applications for Ethyl 1-Aminocyclohexanecarboxylate Based on Quantitative Differentiation Evidence


Conformationally Constrained Peptide Foldamer Synthesis

Employ ethyl 1-aminocyclohexanecarboxylate as a protected precursor to 1-aminocyclohexane-1-carboxylic acid (H-Ac6c-OH) for incorporation into α/β-peptide foldamers requiring stable helical or turn conformations. The cyclohexane-derived scaffold provides superior conformational restriction compared to linear or cyclopentane-based analogs [1]. The ethyl ester protection facilitates incorporation into both solid-phase and solution-phase peptide synthesis, with subsequent saponification yielding the free acid for coupling [2]. This application is directly supported by established foldamer chemistry methodologies using cyclic β-amino acid building blocks [1].

Ring-Size Selectivity Control in Pharmacological Studies

Utilize the cyclohexane scaffold as a negative control or selectivity benchmark in structure-activity relationship studies where cyclopentane-dependent bioactivity is being investigated. As demonstrated in comparative pharmacology studies, significant anti-tumor activity was exclusive to compounds closely related to 1-aminocyclopentane-1-carboxylic acid, with cyclohexane and larger-ring analogs showing minimal to no activity [3]. This differential activity profile makes the compound valuable for validating target engagement specificity and ring-size dependence in biological assays [3].

GSK-3-Targeted Kinase Inhibitor Development

Employ ethyl 1-aminocyclohexanecarboxylate as a starting scaffold or intermediate for developing glycogen synthase kinase-3 (GSK-3) inhibitors, leveraging its documented inhibitory activity against GSK-3 and other serine/threonine-specific enzymes . The compound's piperidinecarboxylic acid derivative classification and reported activity against inflammatory cytokine production in macrophages via GSK-3 inhibition position it for research programs targeting neurodegenerative diseases and bone resorption .

Synthetic Intermediate for Aminodiester Derivatives

Use ethyl 1-aminocyclohexanecarboxylate as a key intermediate for alkylation reactions to generate aminodiester compounds. The established synthetic route involves Fischer esterification of 1-aminocyclohexanecarboxylic acid to provide the ethyl ester, which can be alkylated with ethyl 4-bromobutyrate in the presence of K2CO3 at 100°C to yield aminodiester derivatives [2]. This reactivity profile is distinct from cyclopentane analogs due to differences in steric accessibility and ring strain energetics during nucleophilic substitution [2].

Application
Selection Property
Validation Focus
Peptide foldamer & peptidomimetic design
Conformationally constrained H-Ac6c-OH building block
Helix/turn secondary structure stability
Ring-size selectivity control (SAR studies)
Cyclohexane ring-size bioactivity benchmark
Cyclopentane-dependent target engagement validation
GSK-3-associated kinase research
Reported serine/threonine kinase inhibition context
Kinase pathway-response & selectivity profiling
Aminodiester synthetic intermediate
Ethyl ester protection for alkylation reactions
Deprotection & coupling compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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